N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine
Description
N-(3-Methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted at position 6 with a methylsulfanyl group (-SMe) and at position 2 with a 3-methylphenylamine moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(3-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-4-3-5-11(8-10)16-15-17-13-7-6-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDGVLQQYHGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3-methylphenylamine with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory activity. N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), which are key players in the inflammatory process.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiazole compounds showed IC50 values in the low micromolar range against COX-II, indicating potential as anti-inflammatory agents .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored for pharmaceutical applications targeting bacterial infections.
Detection and Analysis
This compound is part of a broader category of benzothiazoles that are monitored in environmental studies due to their persistence and potential toxicity.
Case Study : A comprehensive review highlighted the analytical methods employed to detect benzothiazoles in aquatic environments, noting that these compounds can accumulate and pose risks to aquatic life . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for detection.
Summary of Applications
The applications of this compound span across medicinal and environmental fields. Its anti-inflammatory and antimicrobial properties position it as a promising candidate for drug development, while its presence in environmental studies underscores the need for monitoring due to potential ecological impacts.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole Derivatives with Varied Substituents
a) N-Methyl-2-(Methylsulfanyl)-1,3-Benzothiazol-6-Amine
- Structure : Differs by an N-methyl group at position 2 instead of the 3-methylphenyl substitution.
- Molecular Formula : C₉H₁₀N₂S₂ (MW: 210.32 g/mol) .
- Key Features : The absence of the aromatic phenyl group reduces steric bulk but may decrease π-π stacking interactions in biological targets.
b) 6-(Methylsulfanyl)-1,3-Benzothiazol-2-Amine
- Structure : Lacks the 3-methylphenyl group at position 2, leaving a primary amine.
- Molecular Formula : C₈H₈N₂S₂ (MW: 196.29 g/mol) .
c) N-(Furan-2-ylmethyl)-6-(Methylsulfanyl)-1,3-Benzothiazol-2-Amine
Derivatives with Extended Functional Groups
a) 4-(6-Methyl-1,3-Benzothiazol-2-yl)-N-[(E)-(3-Methylphenyl)Methylidene]Aniline
- Structure : Contains a benzothiazole core linked to a 3-methylbenzylidene Schiff base.
- Molecular Formula : C₂₂H₁₇N₃S (MW: 355.46 g/mol) .
- Key Features : The Schiff base moiety enhances rigidity and may improve binding to metal ions or enzymes .
b) 6-(1,3-Benzothiazol-2-ylsulfanylmethyl)-N-(2-Methoxyphenyl)-1,3,5-Triazine-2,4-diamine
Comparative Analysis of Physical-Chemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 284.39 | 3.2 | ~0.5 (DMSO) | 3-Methylphenyl, -SMe |
| N-Methyl-2-(Methylsulfanyl)-Benzothiazole | 210.32 | 2.1 | ~1.2 (DMSO) | N-Me, -SMe |
| 6-(Methylsulfanyl)-Benzothiazol-2-Amine | 196.29 | 1.8 | ~2.0 (Water) | -SMe, -NH₂ |
| N-(Furan-2-ylmethyl)-Analog | 276.38 | 2.7 | ~0.8 (DMSO) | Furylmethyl, -SMe |
| Triazine-Benzothiazole Hybrid | 396.50 | 3.9 | <0.1 (Water) | Triazine, Methoxyphenyl, -SMe |
*Predicted LogP values based on substituent contributions.
Antimicrobial and Anthelmintic Activity
- Target Compound: Not directly reported in evidence, but analogs like Schiff base derivatives (e.g., N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine) show moderate antimicrobial activity against E. coli and S. aureus .
- Triazine-Benzothiazole Hybrid : Likely exhibits enhanced activity due to triazine’s ability to intercalate DNA .
- N-Methyl-2-(Methylsulfanyl)-Benzothiazole : Reduced activity compared to phenyl-substituted analogs, highlighting the importance of aromatic substituents .
Biological Activity
N-(3-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzothiazole core with a methylsulfanyl group and a 3-methylphenyl substituent. Its molecular formula is . The presence of these functional groups contributes to its biological properties.
1. Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated several benzothiazole derivatives against common pathogens. The results showed that compounds with electron-withdrawing groups enhanced antimicrobial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 25 µg/mL |
| This compound | E. coli | 30 µg/mL |
2. Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines.
- Research Findings : In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer types by modulating signaling pathways related to cell survival .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
3. Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of this compound. It has been evaluated for its ability to mitigate neurotoxicity in animal models.
- Case Study : A series of benzothiazole derivatives were tested for neurotoxicity and anticonvulsant activity. The results suggested that certain modifications of the benzothiazole structure could enhance neuroprotective effects without significant toxicity .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
